Serrate protein is predominantly found in plants, specifically in Arabidopsis thaliana. Research has demonstrated its significant role in RNA metabolism, where it interacts with over 50 different proteins involved in RNA processing and transcription regulation . The protein's functionality extends beyond simple RNA processing; it also participates in complex signaling pathways that affect plant development and stress responses .
Serrate belongs to a class of proteins known as RNA-binding proteins. It is classified as a microprocessor component due to its critical role in the maturation of microRNAs. Serrate is homologous to the metazoan protein ARSENITE RESISTANCE2, indicating evolutionary conservation of its function across species .
The synthesis of Serrate protein can be studied using various molecular biology techniques. Typically, the gene encoding Serrate is cloned into expression vectors for heterologous expression in Escherichia coli or plant systems.
Serrate participates in several biochemical reactions, primarily involving RNA processing:
The interactions between Serrate and other proteins can be analyzed through co-immunoprecipitation assays and subsequent mass spectrometry to identify binding partners and elucidate functional pathways .
Serrate operates through a multi-faceted mechanism involving:
Experimental evidence shows that mutations in the Serrate gene lead to developmental abnormalities and altered stress responses, underscoring its critical role in plant biology .
Serrate protein is soluble under physiological conditions typical for cytoplasmic proteins. Its stability can be influenced by post-translational modifications such as phosphorylation.
The protein exhibits a range of interactions with nucleic acids and other proteins, which are essential for its function. The phosphorylation state of Serrate affects its stability and interaction dynamics within cellular environments .
Serrate protein has several applications in plant science:
The SERRATE (SE) gene exhibits conserved structural features across kingdoms, though its genomic organization varies significantly between plants and animals. In Arabidopsis thaliana, the SE gene (AT3G20980) spans 4.7 kb with 12 exons encoding an 81 kDa nuclear protein [3]. Drosophila Serrate (Ser) resides at cytological position 97F1-F2 on chromosome 3 and encodes a transmembrane protein containing 14 epidermal growth factor (EGF)-like repeats [5]. Evolutionary analyses reveal deep conservation of functional domains: The N-terminal RNA-binding domain in plant SE shares homology with animal homologs, while the C-terminal zinc finger (ZnF) domain displays lineage-specific adaptations. Notably, Serrate orthologs in arthropods and SERRATE in plants maintain conserved regulatory architectures, particularly in Notch signaling targets. For example, arthropod Serrate genes contain conserved Suppressor of Hairless Paired Sites (SPS) in their regulatory regions [7].
Table: Evolutionary Features of Serrate Homologs
Organism | Gene Locus | Protein Length | Key Conserved Domains | Functional Conservation |
---|---|---|---|---|
A. thaliana | AT3G20980 | 720 aa | C2H2 ZnF, RNA-binding domain | miRNA processing, organogenesis |
D. melanogaster | 97F1-F2 | ~150 kDa | 14 EGF repeats, DSL domain | Notch ligand, wing development |
H. sapiens (JAG1) | 20p12.2 | 1217 aa | EGF repeats, DSL domain | Notch signaling, cell fate determination |
Phylogenetic studies indicate that plant SE genes underwent significant duplication and divergence, with Arabidopsis SE belonging to a clade distinct from animal Serrate homologs [3] [8]. Despite structural divergence, functional parallels exist: Both plant SE and Drosophila Serrate participate in boundary formation during organ development, with Arabidopsis se mutants showing defective cotyledon initiation and leaf serration [3], while Drosophila Ser mutants exhibit wing margin scalloping due to aberrant cell death [1].
Serrate proteins exhibit complex domain architectures specialized for nucleic acid binding or protein-protein interactions:
Plant SE Architecture:
Drosophila Serrate Architecture:
Table: Functional Domains in Serrate Proteins
Domain | Location | Key Motifs | Function | Experimental Evidence |
---|---|---|---|---|
C2H2 ZnF (Plant) | Central | QALGGH | miRNA processing, RNA binding | EMSA, SE truncation mutants [4] [9] |
EGF Repeats (Drosophila) | Extracellular | Ca-X7-Cb | Notch binding | SerD mutant analysis [1] [5] |
RNA-binding (Plant) | N-terminal | RS-rich | pri-miRNA recognition | RIP-seq, in vitro processing assays [4] [9] |
Post-Translational Modifications:
Subcellular Trafficking:
Plant SE functions within a nuclear microprocessor complex with precisely defined interactors:
In Drosophila, Serrate interacts with:
Table: Core Protein Complexes Involving Serrate
Complex | Components | Function | Biological Consequence |
---|---|---|---|
Plant Microprocessor | SE-DCL1-HYL1-CBC | pri-miRNA processing | Accurate miRNA biogenesis [4] [9] |
Drosophila Notch Activation | Serrate-Notch-Fringe | Ligand-receptor signaling | Wing margin specification [1] [10] |
Cross-regulatory | Serrate-Delta-Neuralized | Ligand competition | Directional signaling in neurogenesis [7] [10] |
The conserved molecular principles underlying Serrate function—as a ligand in Drosophila and an RNA processing cofactor in plants—highlight the remarkable adaptability of this protein family in diverse biological processes.
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